molecular formula C22H23N3O3S2 B2725407 N-(2-ethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941937-70-8

N-(2-ethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2725407
CAS No.: 941937-70-8
M. Wt: 441.56
InChI Key: IHJBLORXXKYKJW-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
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Scientific Research Applications

Molecular Structures and Anion Coordination

Research on amide derivatives, including those related to thiazole and acetamide, often focuses on their unique spatial orientations and their ability to coordinate with anions, potentially leading to applications in molecular recognition and sensor design. Studies have shown that certain amide derivatives can self-assemble into structures through weak interactions, offering insights into designing new materials with specific properties (Kalita & Baruah, 2010).

Crystal Structures and Material Design

The crystal structures of acetamide derivatives are another area of interest, providing foundational knowledge for the development of new materials with potential applications in electronics, photonics, and drug design. For instance, the detailed examination of crystal structures in certain acetamide derivatives helps in understanding their physicochemical properties and how they can be tailored for specific applications (Galushchinskiy et al., 2017).

Synthesis and Antimicrobial Activities

Compounds featuring thiazole and acetamide groups have been studied for their synthesis methods and evaluated for antimicrobial activities. This research avenue explores the potential of these compounds in developing new antimicrobial agents, which is crucial for addressing the rising challenge of antibiotic resistance. For example, studies on the synthesis of thiazole derivatives and their antimicrobial evaluations against various bacterial and fungal strains provide a basis for developing new antibiotics (Wardkhan et al., 2008).

Optoelectronic Properties and Applications

The optoelectronic properties of thiazole-based compounds, including their use in the synthesis of conducting polymers, have implications for electronic and photonic devices. Research in this area focuses on how these compounds can be utilized in developing materials with desirable electronic properties for use in displays, sensors, and solar cells (Camurlu & Guven, 2015).

Chemoselective Synthesis Processes

In the field of synthetic chemistry, the chemoselective processes involving acetamide derivatives are of significant interest due to their applications in producing intermediates for pharmaceuticals and other bioactive molecules. For instance, the chemoselective acetylation of aminophenols to produce specific acetamide intermediates demonstrates the precision achievable in synthetic routes, which is crucial for the development of new drugs (Magadum & Yadav, 2018).

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-3-15-7-4-5-10-19(15)25-20(26)12-17-13-29-22(24-17)30-14-21(27)23-16-8-6-9-18(11-16)28-2/h4-11,13H,3,12,14H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJBLORXXKYKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.